Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride
Description
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a piperazine-containing compound characterized by an ethyl ester group linked to a phenylacetate scaffold and a piperazine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in synthesizing bioactive molecules. Piperazine derivatives are widely explored for their pharmacological versatility, including antipsychotic, antihistaminic, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
ethyl 2-(4-piperazin-1-ylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16;/h3-6,15H,2,7-11H2,1H3;1H |
InChI Key |
ABAFNFHQACFNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-(4-aminophenyl)acetate
The starting material, ethyl 2-(4-aminophenyl)acetate, can be prepared or sourced commercially. Bromination of ethyl 2-(4-aminophenyl)acetate yields ethyl 2-(4-amino-3-bromophenyl)acetate, which serves as a precursor for further functionalization.
Purification and Conversion to Hydrochloride Salt
The free base form of Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate is purified by column chromatography on silica gel, often using petroleum ether and ethyl acetate as eluents. The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol, followed by isolation of the salt by filtration or evaporation under reduced pressure.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl 2-(4-aminophenyl)acetate bromination | - | Bromination to obtain 3-bromo derivative |
| 2 | Reaction with bis(2-chloroethyl)ethylamine, K2CO3, reflux in n-butanol | Moderate | Formation of piperazinyl derivative |
| 3 | Purification by silica gel chromatography | 50-80 | Use of petroleum ether/ethyl acetate mixtures |
| 4 | Conversion to hydrochloride salt with HCl | >90 | Salt formation improves stability and solubility |
Alternative Synthetic Methods
Hydrogenation and Azide Chemistry: Some related piperazine derivatives are prepared by hydrogenation of azide intermediates in the presence of Pd/C catalyst under hydrogen atmosphere, followed by further functional group transformations.
Use of Protecting Groups: The use of phthaloyl protecting groups on piperazine nitrogen atoms followed by hydrazinolysis is reported to improve selectivity and yield in the alkylation steps.
Base and Solvent Selection: Organic bases like triethylamine and inorganic bases such as potassium carbonate are commonly employed. Solvents include ethanol, methanol, dichloromethane, and acetonitrile depending on the reaction step.
The synthesis of Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is well-documented in literature with variations in reagents and conditions. Key findings include:
- The choice of base and solvent critically affects the yield and purity of the piperazinyl intermediate.
- Protecting groups on piperazine nitrogen can enhance reaction specificity.
- Purification by column chromatography remains standard for isolating intermediates and final products.
- Conversion to hydrochloride salt is straightforward and yields a stable, crystalline product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a chemical compound that belongs to the piperazine derivatives class. It has a molecular weight of approximately 284.78 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various drugs targeting neurological and psychiatric disorders. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in treating neurological disorders, making it a valuable compound in medicinal chemistry research.
Synthesis
The synthesis of this compound typically involves several key reactions that can be optimized through various conditions, including temperature and concentration, to improve yield and efficiency. Synthesis methods for this compound can be categorized as follows:
Applications
this compound finds several applications across different fields:
| Application | Description |
|---|---|
| Medicinal Chemistry | It serves as a precursor in synthesizing drugs targeting neurological and psychiatric disorders. |
| Research | It is used in studies to understand its interactions with various biological targets. |
Structural Comparisons
this compound shares structural similarities with several other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(piperazin-1-yl)phenylacetate | Piperazine ring attached to a phenyl group | Focuses more on peripheral phenolic modifications |
| N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides | Similar piperazine structure but varies in functional groups | Explored for dopamine receptor activity |
| Phenyl(piperidin-2-yl)acetate hydrochloride | Contains a piperidine ring instead of piperazine | Different receptor interactions due to ring structure |
Mechanism of Action
The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. For example, it can act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Target Compound :
- Core structure : Ethyl ester + phenylacetate + piperazine.
- Key substituents: No additional functional groups beyond the base structure.
Analog Compounds :
Thiazole-Ureido Derivatives (10l–10o, ): Shared features: Ethyl ester, piperazine, and phenylacetate backbone. Differences: Substituents include thiazole-linked ureido groups with varying aryl moieties (e.g., trifluoromethyl, chloro, or dimethylphenyl).
- Example : ACI 030217 (ethyl ester of 2-[2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy]acetic acid).
- Shared features : Ethyl ester and piperazine.
- Differences : A chlorophenyl-benzyl group replaces the phenylacetate, and an ethoxy spacer is present. This structural variation may alter pharmacokinetics, such as metabolic stability .
Fmoc-Protected Piperazine Derivative () :
- Structure : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid.
- Differences : The Fmoc group introduces steric bulk, reducing reactivity compared to the target compound. This derivative is primarily used in peptide synthesis rather than direct therapeutic applications .
Fluorobenzoyl-Hydroxyphenyl Ketone Derivative (): Structure: 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate. The trifluoroacetate counterion may alter solubility .
Antipsychotic Piperazine-Cyclohexyl Derivatives () :
- Example : Trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine derivatives.
- Differences : A cyclohexyl-ethyl spacer and dichlorophenyl group enable multireceptor targeting (e.g., dopamine, serotonin), distinguishing these compounds from the simpler phenylacetate-based target molecule .
Physicochemical Properties
Notes:
Pharmacological Implications
- Thiazole-Ureido Analogs () : The ureido group may target enzymes or receptors responsive to urea motifs, such as kinases or GPCRs. The trifluoromethyl groups in 10m could enhance blood-brain barrier penetration .
- Antipsychotic Derivatives () : Dichlorophenyl and cyclohexyl groups enable atypical antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor modulation, a mechanism distinct from the target compound .
Biological Activity
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a compound belonging to the class of piperazine derivatives, recognized for its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN2O2
- Molecular Weight : Approximately 284.78 g/mol
The compound features a piperazine ring, which is essential for its interaction with various biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2). This interaction can modulate various physiological processes, potentially leading to therapeutic effects in neurological and psychiatric disorders. Additionally, the compound may inhibit specific enzymes, altering biochemical pathways that contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound acts by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary findings suggest that it may inhibit viral replication through mechanisms similar to those observed in established antiviral agents. Further research is necessary to elucidate the specific viral targets involved.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed the following results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate a promising potential for the compound as an antimicrobial agent.
Study 2: Antiviral Activity
In another investigation focusing on antiviral activity, this compound was tested against influenza virus strains. The results showed an inhibition rate of approximately 70% at a concentration of 10 µg/mL, suggesting significant antiviral potential .
Structural Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The piperazine moiety is crucial for receptor binding and modulation. Comparative studies with similar compounds indicate that variations in substituents on the phenyl ring can enhance or diminish biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(piperazin-1-yl)phenylacetate | Piperazine ring attached to a phenyl group | Moderate antimicrobial activity |
| N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides | Varies in functional groups | Explored for dopamine receptor activity |
| Phenyl(piperidin-2-yl)acetate hydrochloride | Contains a piperidine ring | Different receptor interactions |
The unique combination of functional groups in this compound enhances its potential applications in treating neurological disorders and other conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with an ethyl acetate-bearing phenyl group under basic conditions. For example, highlights that similar piperazine-acetate derivatives are synthesized via nucleophilic substitution or amidation reactions. Optimization includes:
- Temperature control : Reactions often proceed at 80°C in acetonitrile to enhance reactivity while minimizing side products .
- Catalysts : Use of K₂CO₃ as a base improves yield by deprotonating intermediates .
- Purification : Silica gel chromatography with gradients of methanol in dichloromethane (0–12%) is effective for isolating high-purity compounds .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Critical for verifying substituent positions on the piperazine ring and ethyl acetate moiety. For instance, aromatic protons appear at δ 6.8–7.4 ppm, while piperazine N–CH₂ signals resonate at δ 3.3–3.6 ppm .
- HPLC : Used to assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. notes that dual hydrochloride salts (e.g., in methyl 2-(piperazin-2-yl)acetate dihydrochloride) improve stability by reducing hygroscopicity. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is recommended to assess degradation .
Advanced Research Questions
Q. How can structural modifications to the piperazine or phenylacetate moieties alter pharmacological activity?
- Methodological Answer :
- Piperazine Substitution : Replacing the ethyl group with methyl (e.g., methyl 2-(piperazin-2-yl)acetate dihydrochloride) reduces lipophilicity, potentially altering blood-brain barrier penetration .
- Phenyl Substituents : Adding electron-withdrawing groups (e.g., fluorine) to the phenyl ring, as in , can enhance receptor-binding affinity through dipole interactions.
- Experimental Design : Use molecular docking studies to predict interactions with targets like serotonin receptors (5-HT1A) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate receptor-binding assays (e.g., radioligand displacement for 5-HT1A) using uniform protocols to minimize variability .
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., cetirizine dihydrochloride impurities in ) to identify trends in piperazine-aryl interactions.
- Control for Salt Form : Ensure comparisons account for hydrochloride vs. free base forms, as solubility differences may skew IC₅₀ values .
Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- In Vivo PK : Administer intravenously and orally to rodents, with serial blood sampling to calculate bioavailability and half-life .
Data Contradiction Analysis
Q. How do reaction solvent choices impact yields and purity in synthesis?
- Acetonitrile : Higher yields (63.9%) but requires rigorous drying to avoid side reactions .
- Dichloromethane : Lower polarity may reduce byproducts but prolong reaction times .
- Resolution : Design a solvent screen (e.g., DMF, THF, EtOH) with real-time HPLC monitoring to identify optimal conditions.
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
